3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound . It has an empirical formula of C16H15N3O2 and a molecular weight of 281.31 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine core with methyl groups at the 3 and 6 positions and a carboxylic acid group at the 4 position .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the retrieved sources .Physical and Chemical Properties Analysis
The compound is solid in form . It has an empirical formula of C16H15N3O2 and a molecular weight of 281.31 . More specific physical and chemical properties are not detailed in the retrieved sources .Scientific Research Applications
Novel Synthesis Techniques
- A novel synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been achieved using a condensation process of pyrazole-5-amine derivatives and activated carbonyl groups. This method is beneficial for the preparation of new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Structural and Spectral Analysis
- NMR solution studies and X-ray diffraction have been employed to analyze the structures of various pyrazolo[3,4-b]pyridine derivatives. The studies reveal preferred tautomeric structures and insights into hydrogen-bonding patterns (Quiroga et al., 1999).
Functionalization Reactions
- Research has been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. These reactions yield various pyrazolo[3,4-b]pyridine derivatives with potential applications in synthesizing novel compounds (Yıldırım et al., 2005).
Synthesis of New Polyheterocyclic Ring Systems
- The compound 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems. This includes the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, which are characterized by IR and 1H NMR spectral techniques (Abdel‐Latif et al., 2019).
Development of Biologically Active Scaffolds
- The synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines has been explored as a method for obtaining promising biologically active scaffolds. This research contributes to the development of new heterocyclic systems with potential biological applications (Yakovenko & Vovk, 2021).
Antibacterial Screening
- Synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antibacterial activities. Some of these compounds have demonstrated effectiveness as antibacterial agents (Maqbool et al., 2014).
Agonistic Activity on Human Peroxisome Proliferator-Activated Receptor Alpha
- 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been studied for their agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα), which is critical for understanding their potential therapeutic applications (Miyachi et al., 2019).
Vibrational Spectra Studies
- The vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have been investigated using FT-IR and FT-Raman spectroscopy. These studies provide insights into the structural and electronic properties of these compounds (Bahgat et al., 2009).
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrazolo[3,4-b]pyridines .
Result of Action
It is known that pyrazolo[3,4-b]pyridines have been of interest due to their potential biomedical applications .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound inhibits TRKA with an IC50 value of 56 nM, demonstrating its potential as a therapeutic agent for conditions involving TRK overexpression . Additionally, it interacts with cytochrome P450 isoforms, although it exhibits low inhibitory activity except for CYP2C9 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM and shows selectivity for the MCF-7 and HUVEC cell lines . The compound influences cell signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a kinase inhibitor, particularly targeting TRKs. The pyrazolo portion of the compound serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with phenylalanine residues . This binding inhibits the phosphorylation of the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has demonstrated good plasma stability, which is crucial for its sustained activity in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without significant toxicity. At higher doses, it may exhibit toxic effects, including potential off-target interactions and adverse effects on liver enzymes . Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with its target kinases . The compound may also be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences .
Properties
IUPAC Name |
3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-3-6(9(13)14)7-5(2)11-12-8(7)10-4/h3H,1-2H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAJHILUHAQRBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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